4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a pyrrolidin-2-one ring substituted with a 4-(Propan-2-yl)phenyl group. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of N-substituted piperidines. The formation of pyrrolidin-2-ones involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach includes the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods
Industrial production of pyrrolidin-2-ones typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific oxidants and additives to achieve selective synthesis of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound .
Scientific Research Applications
4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is influenced by its ability to bind to enantioselective proteins, leading to different binding modes and biological profiles . The stereochemistry of the molecule plays a crucial role in its mechanism of action, affecting its interaction with target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one include:
- Pyrrolizines
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-(Propan-2-yl)phenyl group, which imparts distinct biological and chemical properties. This compound’s ability to undergo various chemical reactions and form diverse derivatives makes it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-(4-propan-2-ylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H17NO/c1-9(2)10-3-5-11(6-4-10)12-7-13(15)14-8-12/h3-6,9,12H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
NABDJDULMZJDJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=O)NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.